Cbz-alpha-methyl-L-Asp
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Overview
Description
Cbz-alpha-methyl-L-Asp, also known as carboxybenzyl-alpha-methyl-L-aspartate, is a derivative of the amino acid aspartic acid. It is commonly used in peptide synthesis as a protecting group for the amino group, preventing unwanted side reactions during the synthesis process. The carboxybenzyl group can be removed under mild conditions, making it a versatile tool in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cbz-alpha-methyl-L-Asp typically involves the protection of the amino group of alpha-methyl-L-aspartic acid with a carboxybenzyl group. This can be achieved by reacting alpha-methyl-L-aspartic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Cbz-alpha-methyl-L-Asp undergoes various chemical reactions, including:
Hydrogenation: The carboxybenzyl group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.
Substitution: The protected amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: It can be used in peptide coupling reactions with carboxylic acids or their derivatives.
Common Reagents and Conditions:
Hydrogenation: Pd-C, H2 gas, methanol or ethanol as solvent.
Substitution: Nucleophiles such as amines or alcohols, organic solvents like dichloromethane.
Coupling Reactions: Dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC), solvents like dimethylformamide (DMF).
Major Products:
Hydrogenation: Removal of the carboxybenzyl group, yielding alpha-methyl-L-aspartic acid.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Coupling Reactions: Formation of peptide bonds, resulting in dipeptides or longer peptide chains.
Scientific Research Applications
Cbz-alpha-methyl-L-Asp is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group in peptide synthesis, it allows for the selective protection and deprotection of amino groups.
Biology: Used in the synthesis of peptides and proteins for studying biological processes.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the large-scale synthesis of peptides for pharmaceuticals and biotechnology applications.
Mechanism of Action
The primary mechanism of action of Cbz-alpha-methyl-L-Asp involves the protection of the amino group through the formation of a stable carbamate linkage. This prevents the amino group from participating in unwanted side reactions during peptide synthesis. The carboxybenzyl group can be selectively removed by catalytic hydrogenation, restoring the free amino group for further reactions.
Comparison with Similar Compounds
Cbz-alpha-methyl-L-Asp is similar to other carbamate-protected amino acids such as:
Cbz-glycine: Used for protecting the amino group of glycine.
Cbz-alanine: Used for protecting the amino group of alanine.
Fmoc-alpha-methyl-L-Asp: Another protecting group for alpha-methyl-L-aspartic acid, which can be removed under basic conditions.
Uniqueness: this compound is unique due to its specific use in protecting the amino group of alpha-methyl-L-aspartic acid. The carboxybenzyl group provides stability and can be removed under mild conditions, making it a valuable tool in peptide synthesis.
Properties
Molecular Formula |
C13H15NO6 |
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Molecular Weight |
281.26 g/mol |
IUPAC Name |
(2S)-2-methyl-2-(phenylmethoxycarbonylamino)butanedioic acid |
InChI |
InChI=1S/C13H15NO6/c1-13(11(17)18,7-10(15)16)14-12(19)20-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t13-/m0/s1 |
InChI Key |
OOJJMGMHMDEKLU-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@](CC(=O)O)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(CC(=O)O)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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